(5Z)-3-butyl-5-[(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-2-thioxoimidazolidin-4-one
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Overview
Description
3-BUTYL-5-[(Z)-1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE is a complex organic compound that belongs to the class of heterocyclic compounds It contains both imidazole and pyrazole rings, which are known for their significant roles in medicinal chemistry due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-BUTYL-5-[(Z)-1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE typically involves multi-step organic reactions. One common method involves the condensation of a butyl-substituted imidazole derivative with a pyrazole derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications .
Chemical Reactions Analysis
Types of Reactions
3-BUTYL-5-[(Z)-1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, pressures, and solvents to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol. Substitution reactions could introduce various functional groups, such as halides or amines .
Scientific Research Applications
3-BUTYL-5-[(Z)-1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has potential as a bioactive compound with various biological activities, such as antimicrobial and anticancer properties.
Medicine: It is being investigated for its potential therapeutic effects in treating various diseases.
Mechanism of Action
The mechanism of action of 3-BUTYL-5-[(Z)-1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE involves its interaction with specific molecular targets in the body. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes and ultimately producing its biological effects .
Comparison with Similar Compounds
Similar Compounds
Imidazole derivatives: These include compounds like metronidazole and omeprazole, which have various therapeutic uses.
Pyrazole derivatives: These include compounds like celecoxib and rimonabant, known for their anti-inflammatory and anti-obesity effects.
Uniqueness
What sets 3-BUTYL-5-[(Z)-1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE apart is its unique combination of imidazole and pyrazole rings, which may confer distinct biological activities and chemical properties. This dual functionality could make it a valuable compound for developing new drugs and materials .
Properties
Molecular Formula |
C13H18N4OS |
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Molecular Weight |
278.38 g/mol |
IUPAC Name |
(5Z)-3-butyl-5-[(1,5-dimethylpyrazol-4-yl)methylidene]-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C13H18N4OS/c1-4-5-6-17-12(18)11(15-13(17)19)7-10-8-14-16(3)9(10)2/h7-8H,4-6H2,1-3H3,(H,15,19)/b11-7- |
InChI Key |
JBJYUSABCRNSPJ-XFFZJAGNSA-N |
Isomeric SMILES |
CCCCN1C(=O)/C(=C/C2=C(N(N=C2)C)C)/NC1=S |
Canonical SMILES |
CCCCN1C(=O)C(=CC2=C(N(N=C2)C)C)NC1=S |
Origin of Product |
United States |
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